molecular formula C14H12N2O5S B2362446 3-methylsulfonyl-N-(3-nitrophenyl)benzamide CAS No. 896295-28-6

3-methylsulfonyl-N-(3-nitrophenyl)benzamide

Cat. No.: B2362446
CAS No.: 896295-28-6
M. Wt: 320.32
InChI Key: NMBJYSBMRHMQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methylsulfonyl-N-(3-nitrophenyl)benzamide is an organic compound that features a benzamide core with a methylsulfonyl group at the 3-position and a nitrophenyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylsulfonyl-N-(3-nitrophenyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Sulfonation: The addition of a sulfonyl group, which can be achieved using reagents like chlorosulfonic acid.

    Amidation: The formation of the benzamide structure, which involves reacting the sulfonated nitrobenzene with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methylsulfonyl-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Reduction of Nitro Group: Formation of 3-methylsulfonyl-N-(3-aminophenyl)benzamide.

    Reduction of Sulfonyl Group: Formation of 3-methylthiol-N-(3-nitrophenyl)benzamide.

Scientific Research Applications

3-methylsulfonyl-N-(3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methylsulfonyl-N-(3-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-methylsulfonyl-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group at the 4-position.

    3-methylsulfonyl-N-(3-chlorophenyl)benzamide: Similar structure but with a chloro group instead of a nitro group.

    3-methylsulfonyl-N-(3-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-methylsulfonyl-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the nitro and sulfonyl groups, which can influence its reactivity and interactions with biological targets. This specific arrangement can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-methylsulfonyl-N-(3-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-22(20,21)13-7-2-4-10(8-13)14(17)15-11-5-3-6-12(9-11)16(18)19/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBJYSBMRHMQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.